molecular formula C6H12ClNO3 B567069 Methyl morpholine-3-carboxylate hydrochloride CAS No. 1214686-81-3

Methyl morpholine-3-carboxylate hydrochloride

Cat. No. B567069
M. Wt: 181.616
InChI Key: NSWULSIFJKMWPM-UHFFFAOYSA-N
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Description

“Methyl morpholine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1214686-81-3 . It has a molecular weight of 181.62 and its IUPAC name is methyl 3-morpholinecarboxylate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

Morpholines, including Methyl morpholine-3-carboxylate hydrochloride, have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for Methyl morpholine-3-carboxylate hydrochloride is 1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl morpholine-3-carboxylate hydrochloride is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, demonstrates the potential of morpholine derivatives in peptidomimetic chemistry. This synthesis is compatible with solid-phase peptide synthesis, indicating its utility in creating complex peptide-based structures (Sladojevich, Trabocchi, & Guarna, 2007).

Intermediate in Novel Cannabinoid Ligand Synthesis

Morpholine derivatives serve as key intermediates in the synthesis of cannabinoid ligands. An improved method for preparing 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a vital intermediate, has been developed, highlighting the compound's role in the synthesis of new pharmacologically relevant molecules (Zhao et al., 2009).

Potential Antidepressive Properties

Studies have shown the antidepressive activity of various morpholine hydrochloride compounds, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrating the compound's potential in developing new antidepressants (Yuan, 2012).

Antihypoxic Effects

Morpholine derivatives like 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride exhibit significant antihypoxic effects, marking them as candidates for further pharmacological testing as potential antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

Biomedical and Photo-electrocatalytic Applications

The synthesis of non-symmetric phenothiazinium salt functionalized with a morpholine unit, like 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, has potential applications in the biomedical field and in photo-electrocatalytic processes (Tiravia et al., 2022).

Appetite Suppressant Properties

Compounds like (S)-3-[(benzyloxy)methyl]morpholine hydrochloride have been studied for their appetite-suppressant activity, showcasing another possible therapeutic application of morpholine derivatives (Brown, Foubister, Forster, & Stribling, 1986).

Antitumor Activity

Morpholine derivatives have also been explored for their antitumor properties. For instance, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides have been synthesized and tested for their in vitro antitumor activity, suggesting the potential of these compounds in cancer therapy (Isakhanyan et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Morpholines, including Methyl morpholine-3-carboxylate hydrochloride, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research will likely continue to explore their synthesis and potential applications .

properties

IUPAC Name

methyl morpholine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWULSIFJKMWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655078
Record name Methyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl morpholine-3-carboxylate hydrochloride

CAS RN

1214686-81-3
Record name Methyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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